![molecular formula C32H33N3O7 B3418566 6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE CAS No. 126128-43-6](/img/structure/B3418566.png)
6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE
Overview
Description
This compound is a deoxynucleoside derived from the base P, 6H,8H-3,4-dihydro-pyrimido[4,5-c][1,2]oxazin-7-one .
Synthesis Analysis
The synthesis of this deoxynucleoside and its introduction into oligonucleotides is achieved by established phosphoramidite and H-phosphonate chemistry . Heptadecaoligodeoxyribonucleotides containing one or more of the bases, 6H,8H-3,4-dihydropyrimido[4,5-c][1,2]oxazin-7-one (P), 2-amino-6-methoxyaminopurine (K), and hypoxanthine (I) and combinations of P with K and I have been synthesized on a DNA synthesizer .Chemical Reactions Analysis
The stability of duplexes containing base-modified oligomers with P/A, P/G, K/C, and K/T; P/A, P/G, I/C, I/T, and I/A, I/G, I/C, I/T base pairs were compared by measuring their melting transition ™ values . Oligomers containing both P and K and P and I were more stable than those with I alone or with mismatches .Scientific Research Applications
DNA Synthesis
This compound is used in the synthesis of DNA. The acid-labile 4,4’-Dimethoxytrityl Protecting Group (DMT) of oligonucleotides is stable under PCR conditions and does not interfere with the activity of DNA polymerases . This allows for the production of both symmetric and asymmetric 5’-DMT-blocked DNA fragments .
Gene Editing
The compound finds application in gene editing, particularly in the CRISPR/Cas9 methodology . The use of 5’-DMT-protected oligonucleotides can aid in the generation of gene-size ssDNA, which is important for precise genome editing .
DNA Ligation
The compound can be used in blunt-end DNA ligation reactions. It has been demonstrated that 5’-DMT dsDNA can be effectively ligated with 5’-phosphorylated DNA fragments .
Exonuclease Activity
The compound affects the activity of T5 5’,3’-exonuclease towards both ssDNA and dsDNA . This could potentially find application in the separation of 5’-DMT-ssDNA and 5’-OH-ssDNA .
Two-Step DNA Synthesis
The compound is used in a new two-step method for synthesizing deoxyribonucleic acid . The approach uses 5’-carbonate protected 2’-deoxynucleoside-3’-phosphoramidites as synthons and a peroxy anion buffer that removes the carbonate protecting group and oxidizes the internucleotide linkage .
Oligodeoxynucleotide Synthesis
The compound is used in the synthesis of oligodeoxynucleotides via a phosphoramidite four-step process . The 5’-O-dimethoxytrityl (DMT) group is removed from a deoxynucleoside linked to the polymer support, allowing for the elongation of the growing oligodeoxynucleotide .
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 6-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4,4a,5,8-tetrahydro-3H-pyrimido[4,5-c]oxazin-7-one, are the bacteria Escherichia coli and Salmonella typhimurium .
Mode of Action
This compound exhibits mutagenicity, inducing the conversion between GC and AT base pairs through replication error . This means it interferes with the DNA replication process of these bacteria, causing mutations that can potentially inhibit their growth or survival .
Biochemical Pathways
It is known that the compound’s interaction with the dna of the target bacteria can disrupt essential cellular processes, such as dna replication and protein synthesis .
Pharmacokinetics
It is known to be stable inEscherichia coli , and can be detected at wavelengths greater than 300 nm , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is the induction of mutations in the DNA of the target bacteria. This can lead to a variety of outcomes, including inhibited growth, impaired cellular function, or even cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment could potentially affect its stability or interaction with its targets . .
properties
IUPAC Name |
6-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4,4a,5,8-tetrahydro-3H-pyrimido[4,5-c]oxazin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O7/c1-38-25-12-8-23(9-13-25)32(22-6-4-3-5-7-22,24-10-14-26(39-2)15-11-24)40-20-28-27(36)18-29(42-28)35-19-21-16-17-41-34-30(21)33-31(35)37/h3-15,21,27-29,36H,16-20H2,1-2H3,(H,33,34,37)/t21?,27-,28+,29+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLCSXJDOJNRCX-PNZYQCQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5CC6CCON=C6NC5=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5CC6CCON=C6NC5=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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